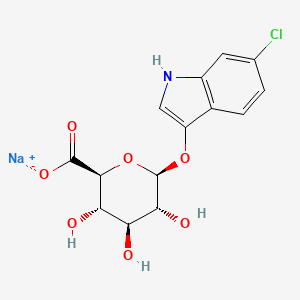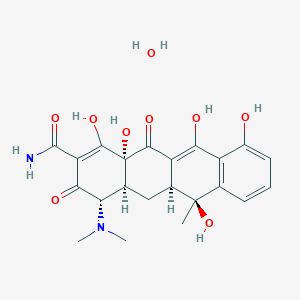
Methyl 4-bromo-2,5-difluorobenzoate
Descripción general
Descripción
“Methyl 4-bromo-2,5-difluorobenzoate” is a chemical compound that belongs to the ester class of organic compounds . It is a brominated benzoate ester with two fluorine atoms attached to the benzene ring . The compound has a CAS Number of 1193162-21-8 .
Molecular Structure Analysis
The molecular formula of “Methyl 4-bromo-2,5-difluorobenzoate” is C8H5BrF2O2 . It has an average mass of 251.025 Da and a monoisotopic mass of 249.944092 Da .Physical And Chemical Properties Analysis
“Methyl 4-bromo-2,5-difluorobenzoate” is a colorless to white to yellow liquid or semi-solid or solid . The compound should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Zinc Phthalocyanine Derivatives :Methyl 4-bromo-2,5-difluorobenzoate plays a role in the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, characterized using various spectroscopic techniques, have significant potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Development of Chemical Synthesis Methods :Research has focused on developing synthesis methods for compounds like methyl 4-bromo-2-methoxybenzoate, derived from 4-bromo-2-fluorotoluene. These methods involve multiple steps including bromination, hydrolysis, and esterification, yielding high-purity products. This illustrates the compound's utility in organic synthesis and chemical research (Chen Bing-he, 2008).
Exploring Structural Opportunities in Organic Chemistry :The compound is used in demonstrating the versatility of modern organometallic methods. For example, selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids containing fluorine atoms showcases the structural flexibility and the potential of these compounds in advanced organic synthesis (Schlosser & Heiss, 2003).
Investigation of Thermodynamics and Solubility in Halogenbenzoic Acids :Methyl 4-bromo-2,5-difluorobenzoate is relevant in studies exploring the thermodynamics of sublimation, fusion, vaporization, and solubility in halogenbenzoic acids. These studies are crucial for understanding the physical properties of these compounds, which has implications in pharmaceuticals and materials science (Zherikova et al., 2016).
Role in Synthesis of Fluorescent Compounds :Research includes the synthesis of compounds like 5-bromo-2-hydroxyphenyl methyl ketone-4-nitrobenzoyl hydrazone and its dinuclear zinc(II) complex, where methyl 4-bromo-2,5-difluorobenzoate could potentially play a role. These compounds exhibit significant fluorescence properties, which is important for applications in materials science and bioimaging (Ji Chang–you, 2012).
Safety And Hazards
“Methyl 4-bromo-2,5-difluorobenzoate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 4-bromo-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJDOESDQOIIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2,5-difluorobenzoate | |
CAS RN |
1193162-21-8 | |
| Record name | Methyl 4-bromo-2,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)






